GABAB Receptor Binding: >500‑Fold Lower Affinity Than Baclofen in an Identical Radioligand Displacement Assay
In the same radioligand displacement assay using [³H]baclofen on rat brain synaptic membranes, the target 4‑hydroxy compound exhibits an IC₅₀ >100 000 nM (>100 µM), whereas baclofen (4‑chloro analogue) shows an IC₅₀ of 200 nM (0.20 µM). This represents a >500‑fold loss of affinity and renders the hydroxy derivative effectively inactive at the GABAB receptor [1][2].
| Evidence Dimension | GABAB receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >100 000 nM (>100 µM) |
| Comparator Or Baseline | Baclofen (4‑amino‑3‑(4‑chlorophenyl)butanoic acid): IC₅₀ = 200 nM (0.20 µM) |
| Quantified Difference | >500‑fold lower affinity (target vs baclofen) |
| Conditions | Displacement of [³H]baclofen from rat brain synaptic membrane GABAB receptors; J. Med. Chem. 1987, 30, 743–746. |
Why This Matters
This near‑complete loss of receptor engagement confirms the compound is pharmacologically silent, a critical attribute for its use as an analytical impurity standard that must not interfere with receptor‑based assays.
- [1] Berthelot, P.; Vaccher, C.; Musadad, A.; Flouquet, N.; Debaert, M.; Luyckx, M. Synthesis and Pharmacological Evaluation of γ‑Aminobutyric Acid Analogues. New Ligand for GABAB Sites. J. Med. Chem. 1987, 30 (4), 743–746. DOI: 10.1021/jm00387a031. View Source
- [2] BindingDB. BDBM50007120 (target) and BDBM24182 (baclofen). Displacement of [³H]baclofen from rat GABAB receptor. https://bindingdb.org. View Source
